N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide
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Overview
Description
N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide is a chemical compound with a complex structure that includes a benzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions One common method involves the use of a benzothiophene precursor, which is then subjected to oxidation and subsequent amide formation reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield thiol or thioether derivatives.
Scientific Research Applications
N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)formamide
- 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide
Uniqueness
N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of a prop-2-enamide group attached to the benzothiophene ring. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-11(13)12-9-4-3-8-5-6-16(14,15)10(8)7-9/h2-4,7H,1,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUITEMYINYWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(CCS2(=O)=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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